2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
Description
2-Bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a benzamide derivative featuring a bromine substituent at the ortho position of the benzoyl group and a pyrazole-containing ethylamine side chain. This compound’s structural uniqueness lies in its hybrid architecture, combining aromatic, amide, and heterocyclic functionalities. Such features may render it suitable for applications in medicinal chemistry (e.g., kinase inhibition) or as a ligand in catalysis .
Properties
IUPAC Name |
2-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-10-9-11(17-18(10)2)7-8-16-14(19)12-5-3-4-6-13(12)15/h3-6,9H,7-8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNYWQGMINSIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide typically involves multiple steps. One common method includes the bromination of a benzamide precursor followed by the introduction of the pyrazole moiety. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Scientific Research Applications
2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole moiety play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Differences :
Functional Implications :
- Hydrogen Bonding: The hydroxyl group in ’s compound enables N,O-bidentate coordination, facilitating metal-catalyzed C–H functionalization .
- Reactivity : The bromine in the target compound could undergo Suzuki or Ullmann couplings, whereas the methyl group in ’s compound limits such reactivity.
2-Bromo-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Butanamide ()
Structural Differences :
Functional Implications :
- Solubility: The butanamide chain in may enhance solubility in nonpolar solvents compared to the benzamide core of the target compound.
- Biological Activity : The dihydropyrazolone moiety in is associated with anti-inflammatory properties, whereas the target compound’s pyrazole could modulate kinase inhibition profiles .
Hydrogen Bonding and Crystallography ()
- Crystallographic Analysis : The target compound’s structure determination likely employs SHELX software (), similar to ’s X-ray analysis. Pyrazole’s planar geometry may favor specific packing motifs, contrasting with the hydroxy-dimethyl-ethyl group’s hydrogen-bonding networks in .
- Graph Set Analysis : The pyrazole’s N–H and C–H groups could form R₂²(8) motifs (), whereas ’s hydroxyl and amide groups may generate C(4) chains, influencing crystal stability and melting points .
Biological Activity
2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a synthetic compound classified under benzamides. It features a bromine atom on the benzene ring and a pyrazole moiety, which contributes to its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its promising biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and its IUPAC name is 2-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide. The presence of the bromine atom and the pyrazole ring are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16BrN3O |
| Molecular Weight | 316.20 g/mol |
| IUPAC Name | 2-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide |
| CAS Number | 2034362-63-3 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). These compounds were found to reduce mTORC1 activity and modulate autophagy, leading to increased cell death in cancerous cells .
The mechanism of action for this compound involves its interaction with specific molecular targets within the cell. The bromine atom enhances the compound's reactivity and binding affinity towards cellular targets such as enzymes or receptors involved in cancer progression. The pyrazole moiety may also play a role in stabilizing interactions with these targets.
Antimicrobial Activity
In addition to its anticancer properties, there is potential for antimicrobial activity. Compounds with similar structural features have been evaluated for their ability to inhibit bacterial growth, suggesting that this compound may exhibit similar properties .
Study on Structure-Activity Relationship (SAR)
A study focused on the SAR of pyrazole-containing benzamides provided insights into how modifications affect biological activity. It was found that the introduction of halogen atoms (like bromine) significantly enhances anticancer efficacy and metabolic stability. This study highlights the importance of chemical structure in determining biological outcomes .
Clinical Implications
Ongoing research aims to explore the therapeutic potential of this compound in clinical settings. Preliminary data suggest that it could serve as a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
